Cas no 2586127-18-4 (Benzenemethanol, 4-chloro-α,2,3-trimethyl-)

Benzenemethanol, 4-chloro-α,2,3-trimethyl- 化学的及び物理的性質
名前と識別子
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- Benzenemethanol, 4-chloro-α,2,3-trimethyl-
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- インチ: 1S/C10H13ClO/c1-6-7(2)10(11)5-4-9(6)8(3)12/h4-5,8,12H,1-3H3
- InChIKey: GIXWSVNKFZZXMY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C(C)O)=C(C)C=1C
Benzenemethanol, 4-chloro-α,2,3-trimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR021PT6-250mg |
1-(4-Chloro-2,3-dimethylphenyl)ethanol |
2586127-18-4 | 95% | 250mg |
$500.00 | 2025-02-12 | |
Aaron | AR021PT6-500mg |
1-(4-Chloro-2,3-dimethylphenyl)ethanol |
2586127-18-4 | 500mg |
$724.00 | 2023-12-14 | ||
Aaron | AR021PT6-1g |
1-(4-Chloro-2,3-dimethylphenyl)ethanol |
2586127-18-4 | 95% | 1g |
$800.00 | 2025-02-12 |
Benzenemethanol, 4-chloro-α,2,3-trimethyl- 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
Benzenemethanol, 4-chloro-α,2,3-trimethyl-に関する追加情報
Benzenemethanol, 4-chloro-α,2,3-trimethyl (CAS No. 2586127-18-4): A Comprehensive Overview in Modern Chemical Research
Benzenemethanol, 4-chloro-α,2,3-trimethyl (CAS No. 2586127-18-4) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, characterized by its chloro-substituted benzene ring and methyl groups at specific positions, exhibits intriguing chemical behavior that makes it a valuable intermediate in synthetic chemistry and a candidate for further exploration in drug development.
The molecular structure of Benzenemethanol, 4-chloro-α,2,3-trimethyl consists of a benzene core substituted with a chlorine atom at the fourth position and three methyl groups at the α, 2, and 3 positions relative to the hydroxymethyl group. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological systems. The presence of the hydroxymethyl group (-OH) not only makes it a potential precursor for alcohols but also opens avenues for further functionalization through various chemical reactions.
In recent years, the compound has been studied for its potential role in the synthesis of more complex molecules. Researchers have been particularly interested in its utility as a building block for pharmaceutical intermediates. The chloro-substituent on the benzene ring enhances its electrophilic nature, making it susceptible to nucleophilic substitution reactions. This property is exploited in multi-step syntheses where the chlorine can be selectively replaced with other functional groups to create more diverse molecular architectures.
The hydroxymethyl group provides another handle for chemical manipulation. It can undergo oxidation to form aldehydes or carboxylic acids, or participate in etherification reactions to introduce new linking groups. These transformations are crucial in drug discovery pipelines, where the ability to modify specific regions of a molecule can fine-tune its biological activity. For instance, derivatives of Benzenemethanol, 4-chloro-α,2,3-trimethyl have been explored as potential inhibitors of various enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.
One of the most promising areas of research involving this compound is its application in medicinal chemistry. The structural motif of Benzenemethanol, 4-chloro-α,2,3-trimethyl shares similarities with known bioactive molecules, suggesting that it could serve as a scaffold for designing novel therapeutic agents. Computational studies have predicted that certain derivatives may exhibit inhibitory activity against targets such as kinases and phosphodiesterases. These predictions are based on molecular docking simulations that evaluate the binding affinity of the compound's analogs to protein receptors.
The synthesis of Benzenemethanol, 4-chloro-α,2,3-trimethyl presents both challenges and opportunities for synthetic chemists. While the chlorine and methyl groups provide useful handles for further modification, they also necessitate careful control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high precision. These methods allow for the construction of complex molecules while maintaining regioselectivity and minimizing byproduct formation.
In addition to its pharmaceutical applications, Benzenemethanol, 4-chloro-α,2,3-trimethyl has shown potential in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination chemistry research. These complexes can be tailored for applications such as catalysis or luminescent materials. The hydroxymethyl group's interaction with transition metals offers unique opportunities for designing functional materials with tailored properties.
The latest research trends indicate that Benzenemethanol, 4-chloro-α,2,3-trimethyl will continue to be a subject of interest due to its versatility and synthetic utility. Innovations in green chemistry are driving efforts to develop more sustainable synthetic routes for this compound. Techniques such as flow chemistry and biocatalysis are being explored to improve efficiency and reduce environmental impact. These advancements not only benefit academic research but also have implications for industrial-scale production.
The future prospects of this compound are further enhanced by its potential role in developing next-generation therapeutics. As our understanding of biological pathways grows more sophisticated, so does the demand for structurally diverse molecules capable of modulating these pathways with high specificity. Derivatives of Benzenemethanol, 4-chloro-α,2,3-trimethyl may find applications in personalized medicine strategies where compounds are tailored to individual patient profiles.
In conclusion,< strong>Benzenemethanol, 4-chloro-α, 2, 3-trimethyl (CAS No. 2586127-18-4) represents a fascinating subject of modern chemical research. Its unique structural features, combined with its potential applications in pharmaceuticals, materials science, and beyond, make it a valuable asset. Ongoing studies continue to uncover new possibilities for this compound, reinforcing its significance as an important intermediate in both academic and industrial settings.
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